molecular formula C12H6Cl4N2 B6321547 3,3',5,5'-Tetrachloroazobenzene CAS No. 25179-49-1

3,3',5,5'-Tetrachloroazobenzene

Cat. No. B6321547
CAS RN: 25179-49-1
M. Wt: 320.0 g/mol
InChI Key: CIAIFGDZDBTOCY-UHFFFAOYSA-N
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Description

3,3',5,5'-Tetrachloroazobenzene (TCAB) is a synthetic compound that has been used in numerous scientific research applications due to its unique chemical structure and properties. It is a colorless solid with a molecular weight of 303.8 g/mol and a melting point of 220-222°C. TCAB is a member of the azo dye family, which are compounds that contain two nitrogen atoms linked by a double bond. It has been widely used in the fields of toxicology, biochemistry, and pharmacology due to its ability to interact with numerous biological molecules.

Scientific Research Applications

Electronic Structure and Receptor Modeling

  • Study of Electronic and Geometric Structures : The electronic and geometric structures of 3,3',5,5'-Tetrachloroazobenzene (TCAB) were studied using MNDO calculations. This research helps in understanding the stability and electronic behavior of TCAB isomers, which is crucial for predicting their biological activities and environmental impact (Fokin et al., 1990).

Environmental and Biological Impact

  • Transformation in Soil : TCAB has been identified as a transformation product of certain herbicides in soil, indicating its environmental persistence and potential impact on soil ecology (Bartha & Pramer, 1967).
  • Bioaccumulation in Aquatic Organisms : Studies have shown that TCAB can bioaccumulate in aquatic organisms, such as aquatic snails and fish, potentially leading to toxic effects. This research highlights the environmental risks posed by TCAB contamination in aquatic ecosystems (Allinson & Morita, 1995).

Detection and Analysis

  • Quantitative Determination Methods : A method was developed for the rapid extraction, detection, and determination of TCAB in biological samples. This innovation is vital for environmental monitoring and understanding the spread of TCAB in ecosystems (Allinson & Morita, 1995).
  • Vibrational Study and Characterization : Advanced spectroscopic techniques like FTIR, FT-Raman, UV-Visible, and NMR, combined with DFT calculations, were used to study the vibrational properties of TCAB. These studies are crucial for understanding the chemical properties and reactivity of TCAB (Castillo et al., 2015).

Toxicological and Health Impact

  • In vitro Metabolic Pathways : Research on the metabolism of TCAB in rat liver microsomes shed light on its potential toxic effects and the biological mechanisms of its toxicity. This kind of research is fundamental for assessing the health risks of TCAB exposure (Hsia & Kreamer, 1981).

properties

IUPAC Name

bis(3,5-dichlorophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4N2/c13-7-1-8(14)4-11(3-7)17-18-12-5-9(15)2-10(16)6-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAIFGDZDBTOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N=NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',5,5'-Tetrachloroazobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Sumida, R Yoshihara, J Miyamoto - Agricultural and Biological …, 1973 - Taylor & Francis
Studies on uptake, tissue distribution, and metabolsim of 3-(3′,5′ -dichlorophenyl)-5,5-dimethyloxazolidine-2,4-dione (DDOD) by bean and grape plants, and degradation by soil and …
Number of citations: 12 www.tandfonline.com
AV Fokin, EB Bogachuk, NI Raevskii… - Bulletin of the Academy …, 1990 - Springer
The electron and geometric structures of the cis and trans isomers of 3,3′,4,4′-tetrachloroazobenzene (3,3′,4,4′-TCAB) and the trans isomers of 3,3′,5,5′-TCAB and 3,3′-…
Number of citations: 3 link.springer.com
CB Kremer, A Bendich - Journal of the American Chemical …, 1940 - ACS Publications
The dissociation pressures of cobaltous and nickelous dipyridine acetate, propionate, butyrate, isobutyrate, and valerate have been determined over the temperature range from 15-20 …
Number of citations: 4 pubs.acs.org
RB Carlin, WO Forshey Jr - Journal of the American Chemical …, 1950 - ACS Publications
A mechanism based on the formation and reac-tions of allylic free radicals has been proposed to explain the thermal transformations of simple un-saturated compounds. …
Number of citations: 35 pubs.acs.org
LM Bordeleau, JD Rosen, R Bartha - Journal of Agricultural and …, 1972 - ACS Publications
In soil, the chloroaniline moieties of certain phenyl-amide herbicides are liberated by microbial acylamidases, and are subsequently transformed by peroxidases to stable …
Number of citations: 85 pubs.acs.org
MDR Pizzigallo, P Ruggiero, C Crecchio… - Journal of Agricultural …, 1998 - ACS Publications
The oxidation reaction of chlorinated anilines by two manganese oxides, birnessite and pyrolusite, and by iron oxide has been investigated. The oxidation ability of the oxides was in the …
Number of citations: 54 pubs.acs.org
G Crank, MIH Makin - Australian journal of chemistry, 1984 - CSIRO Publishing
Superoxide ion acts as a mild and highly selective oxidizing agent for aromatic amines. Aniline and α-naphthylamine were not oxidized, but β-naphthylamine formed dibenzo[a,h]…
Number of citations: 45 www.publish.csiro.au
OH Wheeler, D Gonzalez - Tetrahedron, 1964 - Elsevier
Active manganese dioxide in benzene oxidizes subtituted anilines symmetrically substituted azobenzenes, with the exeption of nitranilines and aminobenzoic acids which are not …
Number of citations: 153 www.sciencedirect.com
BS Middleditch - 1989 - books.google.com
This encyclopaedic catalogue of the pitfalls and problems that all analysts encounter in their work is destined to spend more time on the analyst's workbench than on a library shelf. The …
Number of citations: 98 books.google.com

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